N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl)
Overview
Description
N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl): is a functionalized polyethylene glycol (PEG) molecule that contains several important functional groups. This compound is primarily used as a crosslinker in click chemistry, where the propargyl group reacts with azide-bearing compounds or biomolecules via copper-catalyzed click chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions, making it versatile for various bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves multiple steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
PEGylation: The protected aminooxy group is then conjugated with PEG2 (polyethylene glycol with two ethylene glycol units) to increase solubility and biocompatibility.
Propargylation: The PEGylated aminooxy group is further reacted with propargyl groups to introduce the alkyne functionality necessary for click chemistry.
Industrial Production Methods: Industrial production of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch or continuous flow reactors: These reactors allow precise control over reaction conditions such as temperature, pressure, and reaction time.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Click Chemistry: The propargyl group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-bearing compounds to form stable triazole linkages.
Common Reagents and Conditions:
Copper sulfate and sodium ascorbate: Used as catalysts in the CuAAC reaction.
Trifluoroacetic acid: Commonly used for the deprotection of the t-Boc group.
Major Products:
Triazole linkages: Formed from the reaction between the propargyl group and azides.
Oxime linkages: Formed from the reaction between the deprotected aminooxy group and aldehydes or ketones.
Scientific Research Applications
Chemistry
Bioconjugation: Used to link biomolecules such as proteins, peptides, and nucleic acids via click chemistry.
Drug Delivery: Enhances the solubility and stability of drug molecules by PEGylation.
Biology
Protein Labeling: Facilitates the labeling of proteins with fluorescent dyes or other tags for imaging and tracking studies.
Cell Surface Modification: Used to modify cell surfaces with functional groups for targeted delivery or cell signaling studies.
Medicine
Therapeutics: Enhances the pharmacokinetics and biodistribution of therapeutic agents by PEGylation.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Mechanism of Action
The mechanism of action of N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) involves its functional groups:
Propargyl Group: Reacts with azides via copper-catalyzed click chemistry to form stable triazole linkages.
Aminooxy Group: After deprotection, it reacts with aldehydes or ketones to form oxime linkages.
These reactions enable the compound to serve as a versatile crosslinker in bioconjugation and material science applications.
Comparison with Similar Compounds
Similar Compounds
N-(t-Boc-Aminooxy-PEG5)-N-bis(PEG3-propargyl): Similar structure but with a longer PEG spacer, which may offer increased solubility and flexibility.
N-(t-Boc-Aminooxy-PEG3)-N-bis(PEG3-propargyl): Similar structure with a different PEG spacer length, affecting its solubility and biocompatibility.
Uniqueness
PEG Spacer Length: The PEG2 spacer in N-(t-Boc-Aminooxy-PEG2)-N-bis(PEG3-propargyl) provides a balance between solubility and flexibility, making it suitable for a wide range of applications.
Functional Groups: The combination of t-Boc-aminooxy and propargyl groups allows for versatile bioconjugation and material modification.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[bis[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H52N2O11/c1-6-11-33-16-21-38-23-18-35-13-8-31(9-14-36-19-24-39-22-17-34-12-7-2)10-15-37-20-25-40-26-27-41-30-28(32)42-29(3,4)5/h1-2H,8-27H2,3-5H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRVFLKXCQXMJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN(CCOCCOCCOCC#C)CCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H52N2O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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